2,4-Dibromobenzonitrile

概述

描述

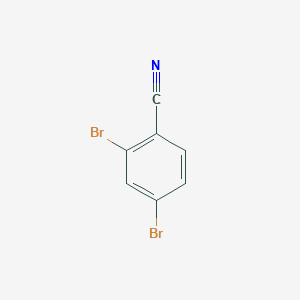

2,4-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The nitrile group strongly activates the aromatic ring toward nucleophilic attack at positions meta to itself (C3 and C5), while bromine substituents act as leaving groups under specific conditions. Reaction outcomes depend on steric and electronic factors:

Example Reaction:

Key Factors:

-

Polar aprotic solvents (e.g., DMF) enhance reactivity.

-

Bromine at C4 exhibits higher leaving-group propensity due to reduced steric hindrance compared to C2 .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling replaces bromine atoms with aryl/vinyl groups. The C2 bromine is typically more reactive due to lower steric encumbrance:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-Bromo-4-phenylbenzonitrile | 78 |

Ullmann Coupling

Copper-mediated coupling forms biaryl structures, often retaining one bromine for further functionalization:

Grignard and Organometallic Reactions

The nitrile group reacts with Grignard reagents to form ketones after hydrolysis:

Note: Bromine substituents remain intact under these conditions.

Crystal Packing and Solid-State Reactivity

X-ray studies of analogous compounds (e.g., 2,6-dibromo-4-methylbenzonitrile) reveal Br···Br interactions that stabilize puckered sheet structures . These interactions may influence solid-state reactivity by preorganizing molecules for topochemical reactions, though specific data for this compound remains limited .

Comparative Reactivity of Bromine Substituents

Electronic effects dominate substitution patterns:

| Position | Electronic Environment | Reactivity in NAS |

|---|---|---|

| C2 | Ortho to nitrile, para to C4-Br | Moderate (steric hindrance) |

| C4 | Para to nitrile, ortho to C2-Br | High (favored in most NAS) |

科学研究应用

Medicinal Chemistry

Anticancer Research

2,4-Dibromobenzonitrile has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of cell cycle progression. These properties make it a candidate for further development in cancer therapeutics.

Case Study: Breast Cancer Cell Lines

In a recent study, treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cell lines. The study highlighted increased markers of apoptosis, suggesting that the compound could be effective in targeted cancer therapies.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as an effective reagent in Suzuki cross-coupling reactions, which are pivotal for synthesizing complex organic molecules. Its ability to form stable intermediates allows for efficient coupling with various aryl and vinyl boronic acids, facilitating the construction of diverse molecular architectures.

Table 1: Summary of Synthetic Applications

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki Coupling | Synthesis of biaryl compounds | |

| Nucleophilic Substitution | Formation of substituted benzonitriles |

Materials Science

Polymer Chemistry

this compound is also utilized in polymer chemistry as a building block for synthesizing functional polymers. Its bromine substituents enable further functionalization, which can enhance the properties of polymers used in coatings, adhesives, and electronic materials.

Environmental Science

Pesticide Development

Research into halogenated compounds like this compound has led to the exploration of their use as pesticides. The compound's structural features may contribute to its efficacy against certain pests while minimizing environmental impact compared to traditional pesticides.

作用机制

The mechanism of action of 2,4-Dibromobenzonitrile depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary based on the specific application and context of use.

相似化合物的比较

2,4-Dichlorobenzonitrile: Similar structure with chlorine atoms instead of bromine.

3,4-Dibromobenzonitrile: Bromine atoms substituted at the 3rd and 4th positions.

2,6-Dibromobenzonitrile: Bromine atoms substituted at the 2nd and 6th positions.

Uniqueness: 2,4-Dibromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of bromine atoms at the 2nd and 4th positions makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its chlorinated or differently substituted counterparts.

生物活性

2,4-Dibromobenzonitrile (DBBN) is a halogenated aromatic compound with the molecular formula CHBrN. It belongs to the class of benzonitriles and has garnered attention for its potential biological activities, including applications in agriculture and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Weight : 232.91 g/mol

- Melting Point : 81-83 °C

- Solubility : Sparingly soluble in water but soluble in organic solvents.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. While specific mechanisms are not fully elucidated, its reactivity is influenced by the presence of bromine atoms and the nitrile group. Similar compounds have demonstrated the ability to inhibit key enzymes or disrupt cellular processes.

Antimicrobial Activity

Research indicates that halogenated benzonitriles exhibit antimicrobial properties. For instance, derivatives of dibromobenzonitrile have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain analogs showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential role as antibacterial agents .

Herbicidal Properties

This compound has been evaluated for its herbicidal effects on graminaceous crops. In a controlled study, it was applied as a post-emergence spray on barley plants, resulting in notable dwarfing effects and reduced height growth . The following table summarizes the height reduction observed in treated plants:

| Compound | Rate (kg/ha) | Height Reduction (cm) | Percentage Reduction (%) |

|---|---|---|---|

| Control | - | 30.9 | - |

| This compound | 0.56 | 28.8 | 6.8 |

| 1.12 | 26.8 | 13.2 | |

| 1.68 | 24.4 | 20.1 |

This data indicates that increasing concentrations of DBBN correlate with greater height reduction in barley .

Case Study: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various halogenated compounds, including DBBN derivatives. The results indicated that certain dibrominated compounds exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, reinforcing the potential use of DBBN in antibiotic formulations .

Case Study: Herbicidal Effects

In another investigation focused on agricultural applications, DBBN was tested alongside other herbicides for its effectiveness against weed species in cereal crops. The study found that DBBN significantly reduced weed biomass when applied at specific growth stages, showcasing its utility as a selective herbicide .

Research Findings

Recent research has explored the synthesis and biological evaluation of various dibromobenzonitrile derivatives to enhance their efficacy and reduce toxicity. One study highlighted the synthesis of new analogs that demonstrated improved antibacterial activity compared to DBBN itself .

Additionally, studies have suggested that structural modifications could lead to compounds with better selectivity and lower environmental impact while maintaining effective biological activity .

属性

IUPAC Name |

2,4-dibromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQRQLRZDQTHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。